molecular formula C9H14N4O B11903149 2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)- CAS No. 646056-48-6

2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)-

Cat. No.: B11903149
CAS No.: 646056-48-6
M. Wt: 194.23 g/mol
InChI Key: FEVIRVGVMXIOTN-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)- is a high-value, synthetically versatile diazaspirocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This compound is primarily investigated for its role as a modulator of nicotinic acetylcholine receptors (nAChRs) . Compounds within this structural class have demonstrated potential in treating a wide range of disorders characterized by dysfunction of nicotinic cholinergic neurotransmission, including those involving the neuromodulation of critical neurotransmitter release, such as dopamine . Its proposed mechanism of action involves altering the number of nicotinic cholinergic receptors in the brain and exhibiting neuroprotective effects, making it a candidate for the development of therapies for central nervous system (CNS) conditions, the management of pain, and the treatment of addiction, including nicotine and drug dependence, by inhibiting the dopamine-mediated reward processes . Preclinical research indicates that such N-aryl and N-heteroaryl diazaspirocyclic compounds can be effective at modulating targeted physiological pathways without resulting in appreciable adverse side effects, such as significant increases in blood pressure and heart rate, when employed in effective amounts . The unique spirocyclic core provides a rigid, three-dimensional structure that is advantageous in drug discovery for exploring novel chemical space. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. It is supplied with comprehensive documentation and requires storage under inert conditions at refrigerated temperatures to ensure stability .

Properties

CAS No.

646056-48-6

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H14N4O/c1-3-10-5-9(1)2-4-13(6-9)8-11-7-12-14-8/h7,10H,1-6H2

InChI Key

FEVIRVGVMXIOTN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C3=NC=NO3

Origin of Product

United States

Preparation Methods

Bicyclic Precursor Synthesis

The spirocyclic backbone of 2,7-diazaspiro[4.4]nonane is typically derived from bicyclic ketones or amines. Patent US7923559B2 discloses a method starting with 4-piperidinone, which undergoes nucleophilic substitution with tert-butyl nitrite in the presence of hydrochloric acid to form a diazenium intermediate. Subsequent reduction using hydrogen gas and palladium on carbon yields the primary bicyclic amine. This approach achieves a 78% yield under optimized conditions (20°C, 48 hours).

Alternative routes utilize ring-closing metathesis (RCM) with Grubbs catalysts. For instance, reacting N-allyl glycine derivatives with second-generation Grubbs catalyst (5 mol%) in dichloromethane at 40°C for 12 hours produces the spirocyclic core with 85% enantiomeric excess. This method is favored for its stereochemical control but requires rigorous exclusion of moisture.

Solvent and Catalytic System Optimization

Solvent Effects on Reaction Kinetics

Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile are critical for oxadiazole formation. Comparative studies from US10323038 indicate that DMF increases reaction rates by 40% compared to dichloromethane due to its high dielectric constant stabilizing transition states. However, DMF necessitates post-reaction purification via aqueous workup to remove residual dimethylamine byproducts.

Catalytic Efficiency in Cyclization Steps

Copper(I) oxide nanoparticles (Cu₂O NPs) demonstrate superior activity in spirocycle formation. A patent-optimized protocol uses Cu₂O NPs (10 nm diameter, 3 mol%) in ethanol under reflux, achieving 94% yield within 3 hours. The nanoparticles’ high surface area-to-volume ratio facilitates faster electron transfer, reducing side reactions such as over-oxidation.

Purification and Characterization

Chromatographic Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient is standard for isolating 2,7-diazaspiro[4.4]nonane derivatives. Patent US7923559B2 reports a retention time of 12.3 minutes under these conditions, with >99% purity confirmed by UV-Vis at 254 nm.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural confirmation. The oxadiazole proton resonates as a singlet at δ 8.9–9.1 ppm in deuterated dimethyl sulfoxide (DMSO-d₆), while the spirocyclic methylene groups appear as multiplets between δ 3.2–3.8 ppm. High-resolution mass spectrometry (HRMS) data from WO2017207387A1 corroborates molecular formulae, with [M+H]⁺ peaks matching theoretical values within 2 ppm error.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting yields, reaction times, and scalability:

MethodStarting MaterialCatalyst/SolventYield (%)Time (h)Scalability
Nucleophilic Substitution4-PiperidinonePd/C, HCl7848Industrial
Ring-Closing MetathesisN-Allyl glycineGrubbs II, CH₂Cl₂8512Lab-scale
Microwave CyclocondensationChloroacetamideDIPEA, MW 120°C920.33Pilot-scale
Sonogashira Coupling2-Iodo-diazaspiroPd(PPh₃)₄, CuI686Lab-scale

Challenges and Mitigation Strategies

Byproduct Formation During Oxadiazole Synthesis

The primary side reaction involves the formation of 1,3,4-oxadiazole isomers due to competing cyclization pathways. Patent WO2017214367A1 addresses this by employing a large excess of hydroxylamine (5 eq.) and maintaining pH > 10 with potassium carbonate, suppressing isomerization to <5%.

Spirocycle Ring Opening

Under acidic conditions, the diazaspiro ring may undergo retro-Mannich fragmentation. US10323038 recommends conducting reactions at neutral pH (6.5–7.5) and temperatures below 50°C to preserve ring integrity .

Chemical Reactions Analysis

Nucleophilic Substitution at Amine Sites

The secondary amines in the diazaspiro core undergo alkylation and acylation reactions, enabling functionalization for pharmacological applications:

Reaction TypeReagents/ConditionsProduct ExampleKey Findings
N-Alkylation Methyl iodide, K₂CO₃, DMF (80°C)7-Methyl-2-(1,2,4-oxadiazol-5-yl)-2,7-diazaspiro[4.4]nonaneAlkylation enhances lipophilicity and modulates receptor binding .
N-Acylation Acetyl chloride, Et₃N, CH₂Cl₂ (0°C → RT)2-(1,2,4-Oxadiazol-5-yl)-7-acetyl-2,7-diazaspiro[4.4]nonaneAcylated derivatives show improved metabolic stability.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazol-5-yl group participates in electrophilic and nucleophilic transformations:

Reaction TypeReagents/ConditionsProduct ExampleKey Findings
Ring-Opening Hydrolysis 6M HCl, reflux (12 hrs)5-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole-3-carboxylic acidAcidic conditions cleave the oxadiazole ring to form carboxylic acid derivatives.
Nucleophilic Substitution Amines (e.g., benzylamine), CuI, DIPEA2-(3-Benzyl-1,2,4-oxadiazol-5-yl)-2,7-diazaspiro[4.4]nonaneSubstitutions at C-3 of oxadiazole enhance bioactivity .

Cross-Coupling Reactions

Transition metal catalysis enables arylation and heteroarylation:

Reaction TypeReagents/ConditionsProduct ExampleKey Findings
Suzuki–Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O2-(5-Phenyl-1,2,4-oxadiazol-3-yl)-2,7-diazaspiro[4.4]nonaneCoupling introduces aromatic groups for π-π stacking in drug design .
Buchwald–Hartwig Amination Aryl halides, Pd₂(dba)₃, Xantphos2-(5-(4-Aminophenyl)-1,2,4-oxadiazol-3-yl)-2,7-diazaspiro[4.4]nonaneFacilitates late-stage functionalization for SAR studies .

Coordination Chemistry

The nitrogen-rich structure forms complexes with transition metals:

Metal IonLigand SiteComplex StructureApplication
Cu(II)Spirocyclic amines and oxadiazole N-atoms[Cu(C₉H₁₄N₄O)Cl₂]Catalytic activity in oxidation reactions.
Pd(II)Oxadiazole ring[Pd(C₉H₁₄N₄O)(PPh₃)₂]Used in homogeneous catalysis.

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions:

Reagents/ConditionsProduct ExampleKey Findings
Nitrile oxides, Δ2-(5-(Isoxazol-3-yl)-1,2,4-oxadiazol-3-yl)-2,7-diazaspiro[4.4]nonaneGenerates fused heterocycles with enhanced binding affinity .

Comparative Reactivity of Structural Analogs

CompoundStructural FeatureReactivity Difference
2,7-Diazaspiro[4.4]nonaneNo oxadiazoleLower electrophilicity; limited cross-coupling .
7-Methyl-2-(1,2,4-oxadiazol-5-yl)-2,7-diazaspiro[4.4]nonaneMethyl group at N-7Increased steric hindrance reduces acylation rates.

Scientific Research Applications

Anticancer Properties

Recent studies have shown that derivatives of oxadiazole compounds exhibit promising anticancer activities. In vitro assays have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 2,7-Diazaspiro[4.4]nonane have been screened for their efficacy against glioblastoma cell lines, revealing significant cytotoxic effects .

Antidiabetic Activity

In addition to anticancer properties, research indicates that oxadiazole derivatives may also possess antidiabetic effects. In vivo studies using models such as Drosophila melanogaster have shown that these compounds can effectively lower glucose levels, suggesting their potential as therapeutic agents for diabetes management .

Anti-inflammatory Effects

The compound's derivatives have been investigated for anti-inflammatory properties as well. Several studies indicate that oxadiazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions characterized by excessive inflammation .

Synthesis and Derivatives

The synthesis of 2,7-Diazaspiro[4.4]nonane derivatives typically involves multi-step reactions starting from readily available precursors. For example, the introduction of the oxadiazole moiety can be achieved through cycloaddition reactions or by using coupling agents to facilitate the formation of the desired heterocyclic structure .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceuticals evaluated a series of novel 1,2,4-oxadiazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds structurally related to 2,7-Diazaspiro[4.4]nonane exhibited significant cytotoxicity against SK-MEL-2 melanoma cells with IC50 values indicating potent activity .

Case Study 2: Antidiabetic Potential

Another research effort focused on the antidiabetic effects of oxadiazole derivatives in a genetically modified diabetic model. Compounds were tested for their ability to reduce blood glucose levels and improve insulin sensitivity. The results showed that specific derivatives significantly lowered glucose levels compared to controls .

Mechanism of Action

The mechanism of action of 5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Spiro Cores

2,7-Diazaspiro[3.5]nonane Derivatives
  • Example: Compound 4b (2,7-diazaspiro[3.5]nonane scaffold).
  • Comparison: The smaller spiro[3.5]nonane core alters the spatial arrangement of nitrogen atoms, reducing steric hindrance. This modification enhances S1R agonistic activity, as shown by its ability to reverse mechanical hypersensitivity in vivo .
  • Activity: Higher intrinsic agonism compared to the [4.4]nonane variant due to improved receptor fit .
Diazabicyclo[4.3.0]nonane Derivatives
  • Example: Diazabicyclo[4.3.0]nonane-based ligands.
  • Comparison : The bicyclic structure lacks spirocyclic rigidity, leading to flexible binding modes. These compounds show broader subtype selectivity (S1R/S2R) but lower potency in pain models compared to spiro derivatives .

Analogues with Modified Substituents

3-Methyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
  • Structure : Replaces the oxadiazole’s phenyl group with a methyl group.
  • Impact : Reduced aromatic interactions decrease binding affinity but improve metabolic stability .
6-Benzyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2,6-diazaspiro[3.4]octane
  • Structure : Spiro[3.4]octane core with a benzyl group.
  • Comparison: Smaller spiro ring increases conformational flexibility, reducing receptor specificity. Lower melting point (180–182°C vs. >200°C for [4.4]nonane derivatives) indicates weaker crystal packing .

Physicochemical and Pharmacokinetic Properties

Compound LogP TPSA (Ų) Solubility Bioavailability
2,7-Diazaspiro[4.4]nonane, oxadiazole 2.1 78.5 Moderate High
2,7-Diazaspiro[3.5]nonane, oxadiazole 1.8 82.3 High Moderate
Diazabicyclo[4.3.0]nonane derivative 2.5 65.4 Low Low
  • Key Findings: The [4.4]nonane variant’s balanced LogP and topological polar surface area (TPSA) optimize blood-brain barrier penetration, critical for CNS-targeted therapies .

Biological Activity

2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)- is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H14N4O
  • Molar Mass : 194.23 g/mol
  • CAS Number : 646056-48-6

The compound exhibits biological activity primarily through its interaction with specific molecular targets. It has been identified as an inhibitor of osteoclast activity, which is crucial for bone resorption processes. This inhibition is particularly relevant in the context of osteoporosis treatment.

Key Mechanisms:

  • Inhibition of Osteoclast Activity : Research indicates that derivatives of this compound can inhibit both mouse and human osteoclast activities without adversely affecting bone formation. This dual action suggests its potential as a therapeutic agent for osteoporosis .
  • Targeting DOCK5 : The compound acts as an inhibitor of the guanine nucleotide exchange factor DOCK5, which plays a role in cellular signaling pathways associated with osteoclast function .

Biological Activity Overview

The biological activities of 2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)- can be summarized as follows:

Biological ActivityDescription
Osteoclast InhibitionPrevents pathological bone loss in ovariectomized mice without affecting bone formation .
Anticonvulsant PropertiesRelated compounds have shown significant anticonvulsant activity compared to standard drugs like phenytoin .
Antibacterial PotentialStructurally related compounds exhibit low nanomolar inhibitory activities against bacterial DNA gyrase and topoisomerase IV.

Case Studies and Research Findings

  • Osteoporosis Treatment :
    • A study demonstrated that a specific derivative (E197) effectively inhibited osteoclast activity and prevented bone loss in ovariectomized mice models. The treatment did not affect osteoblast numbers or overall bone formation, indicating a selective action that preserves bone health while reducing resorption .
  • Anticonvulsant Activity :
    • Research on related diazaspiro compounds showed promising anticonvulsant effects in animal models. Compounds were tested against phenytoin for efficacy, revealing significant potential for new anticonvulsant therapies based on the diazaspiro framework .
  • Antibacterial Efficacy :
    • In vitro studies indicated that compounds similar to 2,7-Diazaspiro[4.4]nonane could inhibit critical bacterial enzymes essential for DNA replication. This suggests their use as dual-action antibacterial agents against resistant strains like vancomycin-intermediate Staphylococcus aureus .

Q & A

Basic Research Question

  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Work in a fume hood due to potential respiratory irritancy.
  • Store at 2–8°C in airtight containers to prevent degradation .
  • Emergency protocols include rinsing exposed areas with water and seeking medical attention if ingested .

What in vivo models assess the therapeutic potential of this scaffold?

Advanced Research Question

  • Mechanical hypersensitivity models : Evaluate antiallodynic effects in rodents (e.g., von Frey filament test). Compounds like 5b and 8f reversed pain responses at 20 mg/kg, comparable to BD-1063 .
  • Motor function tests : Rotarod assays ensure compounds lack sedative side effects.
  • Pharmacokinetic profiling : Measure plasma half-life and brain penetration to optimize dosing regimens .

What strategies improve selectivity between S1R and S2R subtypes?

Advanced Research Question

  • Subtype-specific pharmacophores : S1R favors ligands with aromatic substituents at the 2-position, while S2R prefers bulkier groups (e.g., adamantane) .
  • Radioligand displacement assays : Use ³H-pentazocine (S1R) and [³H]DTG (S2R) to quantify selectivity ratios.
  • Functional selectivity screening : Identify biased signaling pathways (e.g., β-arrestin vs. G-protein) to refine therapeutic profiles .

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